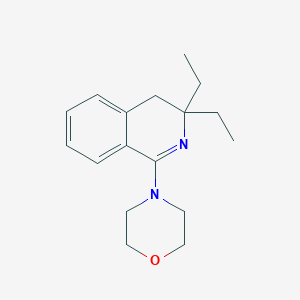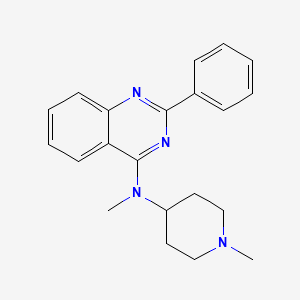![molecular formula C21H24N2O4 B5508265 (3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)
(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related β-lactams and their derivatives has been extensively studied, providing insights into methodologies that could be applicable to the synthesis of the specified compound. Sápi et al. (1997) detailed the synthesis and base-catalyzed ring transformation of β-lactam derivatives, highlighting the structural prerequisites for ring transformations which could be relevant for synthesizing our compound of interest (Sápi et al., 1997).
Molecular Structure Analysis
The molecular structure of β-lactam derivatives, including those similar to our compound, often involves complex ring systems. Mitchell et al. (2013) analyzed the crystal structures of tricyclic imides, providing valuable information on intermolecular hydrogen bonding interactions, which are crucial for understanding the molecular structure of such compounds (Mitchell et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of β-lactams and similar heterocyclic compounds have been explored through various studies. For example, Bertha et al. (1993) investigated the oxidative ring transformation of azetidin-2-ones, demonstrating the unique reactivity patterns that could be relevant for understanding the chemical reactions of our compound (Bertha et al., 1993).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Polymer Development
The compound's utility has been explored in the synthesis of functional acrylic exo-7-oxanorbornene species, leading to the development of dendronized thioether adducts and functional dendronized (co)polymers. These polymers, prepared via thiol-Michael coupling and ring-opening metathesis polymerization, show promise for predictable molecular weights and acceptable dispersities, indicating potential applications in materials science and engineering (Liu, Burford, & Lowe, 2014).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones have been reported, showcasing significant antibacterial and antifungal activities. These compounds, through their interaction with microbial and fungal pathogens, offer insights into new therapeutic agents, highlighting the compound's role in developing potential antimicrobial and antifungal treatments (Walsh, Meegan, Prendergast, & Al Nakib, 1996).
Antioxidant Properties
Oxovanadium(IV) complexes based on S-alkyl-thiosemicarbazidato ligands, incorporating the compound's structural motifs, have been synthesized and characterized. These complexes demonstrate antioxidant activities, suggesting the compound's framework can be utilized in the design of antioxidant agents. Such applications are critical in addressing oxidative stress-related diseases, including cardiovascular diseases and cancer (İlhan-Ceylan et al., 2015).
Diverse Synthetic Applications
The compound's structure has been utilized in the diversity-oriented synthesis of a library of substituted tetrahydropyrones. Through oxidative carbon-hydrogen bond activation and click chemistry, a range of structurally diverse compounds has been synthesized, indicating the compound's potential as a versatile precursor in organic synthesis. This diversity-oriented approach provides a valuable tool for generating new molecules for biological screening and drug discovery (Zaware et al., 2011).
Propiedades
IUPAC Name |
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-2-4-14(5-3-13)7-9-22-12-21-8-6-16(27-21)17(18(21)20(22)26)19(25)23-10-15(24)11-23/h2-6,8,15-18,24H,7,9-12H2,1H3/t16-,17?,18?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVGGRETBGVCF-RJPLPAITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CC(C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CC(C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)


![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)